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Compound of Interest

Compound Name: 2-Iodononafluorobutane

Cat. No.: B1333357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Iodononafluorobutane (C₄F₉I). Due to the limited availability of specific experimental data for

the 2-iodo isomer, this document presents data for the closely related structural isomer, 1-

Iodononafluorobutane, which serves as a valuable proxy for understanding the spectroscopic

characteristics of this class of compounds. The guide details nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

typically employed for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-

Iodononafluorobutane. These values provide a foundational understanding of the chemical

shifts, vibrational modes, and fragmentation patterns characteristic of a nonafluorobutyl iodide

structure.

Table 1: ¹⁹F NMR Spectroscopic Data for 1-Iodononafluorobutane
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Fluorine
Environment

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

CF₃ -81.2 Triplet J(F-F) = 9.8

CF₂ -125.8 Multiplet

CF₂ -118.3 Multiplet

CF₂I -56.9 Triplet J(F-F) = 15.6

Table 2: ¹³C NMR Spectroscopic Data for 1-Iodononafluorobutane

Carbon Environment Chemical Shift (δ) ppm

CF₃ 118.2

CF₂ 108.5 - 117.5 (multiplets)

CF₂ 108.5 - 117.5 (multiplets)

CF₂I -3.5

Table 3: Infrared (IR) Spectroscopy Data for 1-Iodononafluorobutane

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

1300 - 1100 Strong C-F stretching

800 - 600 Medium C-F bending

~530 Medium C-I stretching

Table 4: Mass Spectrometry Data for 1-Iodononafluorobutane
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m/z Relative Intensity Fragment Ion

346 45% [C₄F₉I]⁺ (M⁺)

219 100% [C₄F₉]⁺

169 20% [C₃F₇]⁺

131 85% [C₃F₅]⁺

119 30% [C₂F₅]⁺

100 40% [C₂F₄]⁺

69 95% [CF₃]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data for perfluorinated compounds requires

specific experimental considerations due to their unique chemical properties, such as high

volatility and the presence of the highly sensitive ¹⁹F nucleus.

NMR Spectroscopy
Sample Preparation: Samples for ¹⁹F and ¹³C NMR are typically prepared by dissolving the

neat liquid (10-50 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm

NMR tube.

¹⁹F NMR Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

fluorine-observe probe is used.

Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 5-10 seconds to ensure full relaxation of the ¹⁹F nuclei.
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Number of Scans: 16-64 scans are generally adequate due to the high sensitivity of the

¹⁹F nucleus.

Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal

standard can be used.

¹³C NMR Acquisition:

Spectrometer: A high-field NMR spectrometer with a carbon-observe probe.

Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence is used. For fluorinated

compounds, ¹⁹F decoupling may also be employed to simplify the spectra, though this

requires specialized hardware.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C and potential signal splitting

from ¹⁹F coupling, a larger number of scans (e.g., 1024 or more) is often necessary to

achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 2-Iodononafluorobutane, the simplest

and most common method is to place a single drop of the liquid between two salt plates

(e.g., KBr or NaCl) to create a thin film.[1][2][3]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Scan Range: Typically 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to obtain the final spectrum. A background

spectrum of the clean salt plates is recorded prior to the sample scan.

Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is the standard for volatile compounds.[4][5]

Gas Chromatography (GC) Parameters:

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent

(e.g., dichloromethane) is injected into the GC.

Inlet Temperature: Typically set to 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Oven Program: A temperature ramp is used to ensure good separation, for example,

starting at 40 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]

Source Temperature: Typically 230 °C.

Mass Range: A scan range of m/z 40-500 is generally sufficient to observe the molecular

ion and key fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of a liquid sample such as 2-Iodononafluorobutane.
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A general workflow for the spectroscopic analysis of 2-Iodononafluorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://scioninstruments.com/us/blog/what-are-the-common-ionization-methods-for-gc-ms/
https://www.chromatographyonline.com/view/electron-ionization-gc-ms
https://www.benchchem.com/product/b1333357#spectroscopic-data-for-2-iodononafluorobutane-nmr-ir-mass-spec
https://www.benchchem.com/product/b1333357#spectroscopic-data-for-2-iodononafluorobutane-nmr-ir-mass-spec
https://www.benchchem.com/product/b1333357#spectroscopic-data-for-2-iodononafluorobutane-nmr-ir-mass-spec
https://www.benchchem.com/product/b1333357#spectroscopic-data-for-2-iodononafluorobutane-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

